3-((Benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid

Lipophilicity Drug design Membrane permeability

Need to deprotect in the presence of acid-sensitive groups? Standard Boc chemistry fails under these conditions. This TFA-stable Cbz-protected azaspiro[5.5]undecane carboxylic acid enables selective, sequential deprotection strategies impossible with Boc analogs alone. - Stability to TFA allows global Boc removal without affecting the azaspiro nitrogen. - +0.88 LogP vs. the Boc analog enhances passive permeability for CNS drug discovery. - Ambient storage eliminates cold-chain logistics; supplied as a 98% pure solid. An essential building block for medicinal chemistry and PROTAC linker synthesis.

Molecular Formula C19H25NO4
Molecular Weight 331.4 g/mol
Cat. No. B12864025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((Benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid
Molecular FormulaC19H25NO4
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESC1CC2(CCC1C(=O)O)CCN(CC2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C19H25NO4/c21-17(22)16-6-8-19(9-7-16)10-12-20(13-11-19)18(23)24-14-15-4-2-1-3-5-15/h1-5,16H,6-14H2,(H,21,22)
InChIKeyQLYJZZMBAYRHIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-Protected Azaspiro Acid – Overview


3-((Benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid (CAS 2138348-70-4) is a Cbz-protected azaspiro[5.5]undecane carboxylic acid with molecular formula C19H25NO4 and molecular weight 331.41 g mol⁻¹ . It is supplied as a high-purity (98%) solid for research use . The spirocyclic core provides conformational constraint, while the Cbz group imparts distinct lipophilicity and orthogonal deprotection chemistry compared to Boc or unprotected analogs .

Cbz protection enables orthogonal deprotection in multistep synthesis (acid-stable, cleaved by hydrogenolysis)
Spirocyclic core provides conformational constraint for scaffold design
Cbz group imparts distinct lipophilicity profile for permeability screening

Why Cbz Cannot Be Replaced by Boc or Unprotected Analogs


Simple replacement with the Boc analog (3-[(tert-butoxy)carbonyl]-3-azaspiro[5.5]undecane-9-carboxylic acid) alters lipophilicity (ΔLogP +0.88), hydrogen‑bond acceptor count, and molecular weight, directly affecting permeability, solubility, and chromatographic behavior . Chemically, the Cbz group is orthogonal to Boc: Cbz withstands acidic conditions (e.g., TFA) that cleave Boc quantitatively, while Cbz is removed by hydrogenolysis—conditions that leave Boc intact [1]. The unprotected parent (3-azaspiro[5.5]undecane-9-carboxylic acid) has a LogP of −0.8 and a different hydrogen‑bond donor count, making it a poor surrogate for the Cbz compound in lipophilic environments [2]. These multi‑parameter differences preclude “drop‑in” interchange and require deliberate selection based on synthetic and pharmacological objectives.

  • Cbz lipophilicity, H-bond acceptor count, and MW differ from Boc; these alter permeability, solubility, and chromatographic behavior
  • Orthogonal deprotection: Cbz stable under TFA but cleaved by hydrogenolysis, opposite to Boc—cannot be used interchangeably in acid-sensitive routes
  • Unprotected parent has significantly lower LogP and different H-bond donor count; not a valid surrogate for lipophilic environments

Quantitative Evidence vs. Closest Analogs


Higher Lipophilicity vs. Boc Analog

The target compound exhibits a computed LogP of 3.68 , compared with 2.80 for the Boc-protected analog . The +0.88 log unit difference (≈7.6‑fold higher partition coefficient) indicates significantly greater preference for non‑polar phases, which can enhance passive membrane permeability and CNS penetration potential.

Lipophilicity vs. Boc
Reported comparison
+0.88 log units
Supports passive permeability screening model context
Computed LogP values; experimental validation recommended
Lipophilicity Drug design Membrane permeability

Reduced Hydrogen-Bond Acceptors

The target compound possesses 3 hydrogen‑bond acceptor (HBA) atoms , whereas the Boc analog has 4 HBA . Fewer HBA interactions can reduce desolvation energy and improve passive transcellular permeability, contributing to better oral absorption potential.

H-Bond Acceptors
Head-to-head
−1 HBA vs. Boc
Reduced HBA count may improve membrane permeation
Computed descriptors; verify with permeability assays
Hydrogen bonding Permeability Drug-likeness

Orthogonal Deprotection Chemistry

The Cbz group is stable under acidic conditions (e.g., 50% TFA in DCM, room temperature, >2 h) that quantitatively cleave the Boc group within minutes [1]. Conversely, Cbz is rapidly removed by catalytic hydrogenolysis (H₂, Pd/C), which leaves Boc intact. This orthogonality enables selective sequential deprotection in complex synthetic routes.

Orthogonal Deprotection
Class-level
Cbz stable to TFA, cleaved by H₂/Pd‑C; Boc opposite
Enables acid-stable then hydrogenolytic deprotection sequence
Class-level protecting group behavior; confirm with specific substrates
Protecting group chemistry Orthogonal synthesis Multistep synthesis

Ambient Storage Stability

The target compound is recommended for long‑term storage in a cool, dry place at ambient temperature , whereas the Boc analog requires storage at 2–8 °C and shipment on wet ice . The absence of a cold‑chain requirement reduces shipping complexity, energy cost, and risk of degradation during transit.

Ambient Storage
Head-to-head
Store at ambient (dry); Boc requires 2–8°C
Ambient storage reduces cold-chain logistics complexity
Vendor-recommended conditions; verify long-term stability internally
Storage condition Logistics Stability

Higher Molecular Weight and Bulk Properties

The target compound has a molecular weight of 331.41 g mol⁻¹ versus 297.39 g mol⁻¹ for the Boc analog and 197.27 g mol⁻¹ for the unprotected parent [1]. The +34 g mol⁻¹ increment (11.4% higher) may confer higher melting point and reduced volatility, beneficial for gravimetric handling and formulation homogeneity.

Molecular Weight
Head-to-head
+34 g mol⁻¹ vs. Boc
Higher MW may lower volatility, aiding gravimetric handling
Vendor-reported molecular weights
Molecular weight Crystallinity Formulation

Key Application Scenarios


Orthogonal Multistep Synthesis

When a synthetic route requires acid‑sensitive functionality elsewhere in the molecule, the Cbz group’s stability to TFA (Section 3, Evidence 3) allows global deprotection of Boc groups or acid‑labile linkers without affecting the azaspiro nitrogen. Subsequent hydrogenolysis then frees the amine under neutral conditions, enabling sequential protecting‑group manipulation that is impossible with the Boc analog alone [1].

CNS-Targeted Drug Discovery

The +0.88 LogP advantage and reduced HBA count (Section 3, Evidence 1 & 2) suggest superior passive blood‑brain barrier penetration. Medicinal chemistry teams pursuing CNS targets can prioritize the Cbz compound as a lead‑like scaffold with inherently favorable permeability properties, reducing the need for additional lipophilic modifications .

Multi-Site Inventory and Logistics

Ambient storage stability (Section 3, Evidence 4) eliminates the need for refrigerated warehousing and cold‑chain shipping. For organizations with multiple research sites or long‑term compound libraries, the Cbz compound offers simpler logistics, lower energy costs, and reduced risk of thermal degradation compared to the refrigerated Boc analog .

Solid-Form and Pre-Formulation Studies

The higher molecular weight and distinct crystalline nature of the Cbz compound (Section 3, Evidence 5) may provide advantageous bulk properties such as higher melting point and lower hygroscopicity. These traits simplify gravimetric dispensing and improve blend uniformity in early formulation experiments [2].

Application
Selection Property
Validation Focus
Orthogonal Multistep Synthesis
Cbz acid-stability, orthogonal deprotection by hydrogenolysis
Deprotection sequence compatibility under acidic conditions
CNS Exposure Screening
Lipophilicity and HBA profile
Passive permeability and brain exposure models
Multi-Site Inventory
Ambient storage stability
Long-term stability without cold chain
Pre-formulation Studies
Higher molecular weight, solid-state properties
Melting point, hygroscopicity, blend uniformity
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